2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (600 MHz, DMSO-d6):
- Benzimidazole protons : Aromatic resonances appear as a multiplet at δ 7.45–7.85 ppm (4H, Ar-H).
- Propyl group : A triplet at δ 0.92 ppm (3H, -CH2CH2CH3), a sextet at δ 1.68 ppm (2H, -CH2CH2CH3), and a triplet at δ 2.75 ppm (2H, -CH2CH2CH3).
- Propanoic acid : A doublet at δ 1.52 ppm (3H, -CH(CH3)) and a quartet at δ 4.85 ppm (1H, -CH(CH3)).
- Carboxylic acid : A broad singlet at δ 12.3 ppm (1H, -COOH), absent in the hydrochloride form due to deprotonation.
13C NMR (150 MHz, DMSO-d6):
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
- Electrospray Ionization (ESI-MS) :
Crystallographic Studies: X-ray Diffraction Analysis and Molecular Packing
While direct X-ray data for the hydrochloride salt remains unreported, related metal complexes provide insights into molecular geometry. For example:
- Copper(I) Complex : A linear coordination geometry (Cu-N bond: 1.851 Å) is observed in [Cu(C10H9N2O2)(C10H10N2O2)], where the ligand adopts a tridentate binding mode.
- Zinc(II) Coordination Polymer : In [Zn(C10H8N2O2)], a tetrahedral ZnO2N2 coordination sphere forms 2D sheets via µ3-κN,O:κO' bridging.
Hypothetical Packing for the Hydrochloride Salt :
Table 1: Summary of Spectroscopic Data
| Technique | Key Signals/Peaks | Assignment |
|---|---|---|
| 1H NMR | δ 7.45–7.85 (4H, Ar-H) | Benzimidazole aromatic protons |
| δ 0.92 (3H, -CH2CH2CH3) | Propyl terminal methyl | |
| 13C NMR | δ 172.4 (-COOH) | Carboxylic acid carbonyl |
| IR | 1705 cm⁻¹ | C=O stretch |
| ESI-MS | m/z 268.7 ([M+H]+) | Molecular ion |
Properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-3-6-12-14-10-7-4-5-8-11(10)15(12)9(2)13(16)17;/h4-5,7-9H,3,6H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNFTJHEYIPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial and Laboratory Scale Considerations
- Continuous Flow Reactors: Industrial synthesis may use continuous flow reactors for precise control of temperature, pressure, and mixing, enhancing yield and purity.
- Purification: Crystallization and chromatography are standard for isolating the hydrochloride salt in high purity.
- Batch Synthesis: Most laboratory preparations are performed in batch mode, using standard glassware and controlled atmospheres.
- Yield Optimization: Reaction parameters such as temperature, solvent, and reaction time are optimized for maximum yield and minimal byproducts.
Data Table: Key Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 20–80°C | Lower temp for alkylation |
| Solvent | N,N-dimethylformamide, ethanol | DMF for alkylation, EtOH for hydrogenation |
| Base | Sodium hydride (NaH) | Strong base for deprotonation |
| Alkylating Agent | 2-bromopropanoic acid (or ester) | Provides propanoic acid moiety |
| Catalyst | Palladium on carbon (if hydrogenation needed) | For reduction steps |
| Reaction Time | 3–24 hours | Varies by step |
| Purification | Crystallization, chromatography | For hydrochloride salt |
| Salt Formation | Hydrochloric acid | For final salt |
Research Findings and Observations
- Yield and Purity: The use of strong bases and polar aprotic solvents (like N,N-dimethylformamide) enhances the efficiency of the N-alkylation step, resulting in higher yields of the desired product.
- Salt Formation: Conversion to the hydrochloride salt improves the compound’s stability and solubility, which is critical for downstream applications.
- Scalability: Continuous flow techniques are favored in industry for scalability and reproducibility, while batch methods are more common in research laboratories.
Notes and Recommendations
- Choice of Alkylating Agent: The use of 2-bromopropanoic acid or its methyl/ethyl ester is effective for introducing the propanoic acid group at the N1 position.
- Safety Considerations: Sodium hydride and palladium catalysts require careful handling due to their reactivity and potential hazards.
- Purification: Multiple recrystallizations or chromatographic steps may be necessary to achieve the highest purity, especially for pharmaceutical or biological research use.
Summary Table: Preparation Overview
| Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-propylbenzimidazole, base, alkylating agent, DMF | N-alkylation |
| 2 | Hydrolysis (if ester used) | Generate free acid |
| 3 | Hydrochloric acid | Convert to hydrochloride salt |
| 4 | Crystallization/chromatography | Purification |
Chemical Reactions Analysis
Substitution Reactions
The benzimidazole ring undergoes electrophilic substitution due to electron-rich nitrogen atoms. Key reactions include:
-
Halogenation : Chlorination/bromination occurs at positions 5/6 of the benzimidazole ring under acidic conditions (e.g., using Cl₂/FeCl₃) .
-
Alkylation : The N1 nitrogen reacts with alkyl halides (e.g., ethyl bromoacetate) in polar aprotic solvents like DMF at 60–80°C .
Table 1: Substitution Reaction Conditions
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) | Source |
|---|---|---|---|---|
| Halogenation | Cl₂, FeCl₃, 0–5°C, DCM | C5/C6 | 65–78 | |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 60°C | N1 | 82 |
Acid-Base Reactions
The carboxylic acid group participates in:
-
Deprotonation : Forms water-soluble salts (e.g., sodium/potassium salts) in basic aqueous solutions (pH > 10).
-
Salt Formation : Reacts with amines (e.g., triethylamine) in ethanol to form crystalline amine salts.
Esterification and Amidation
The carboxylic acid undergoes nucleophilic acyl substitution:
Scientific Research Applications
Overview
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride is a benzimidazole derivative with significant potential in various scientific fields, particularly in medicinal chemistry, biology, and industrial applications. Its unique structure enables it to function as a versatile building block for synthesizing more complex molecules, making it valuable in pharmaceutical research and development.
Medicinal Chemistry
- Synthesis of Therapeutic Agents : This compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its ability to undergo diverse chemical reactions enhances its utility in drug development.
- Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can interact with specific biological targets, potentially modulating enzyme activity or receptor interactions, which is crucial for developing new therapies .
- Mechanism of Action : The compound's mechanism of action involves binding to molecular targets within biological systems, influencing various biochemical pathways. Ongoing research aims to elucidate these mechanisms further, providing insights into its therapeutic potential.
Biological Research
- Antimicrobial Studies : The compound has been evaluated for its efficacy against various pathogens. Its structure suggests potential activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Cancer Research : Preliminary studies indicate that this benzimidazole derivative may inhibit the growth of cancer cells through apoptosis induction or cell cycle arrest mechanisms. Continued investigation into its anticancer properties could lead to novel treatment options .
Industrial Applications
- Pharmaceutical Intermediates : In industrial settings, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to enhance solubility and stability in formulations makes it a valuable component in drug manufacturing .
- Material Science : The compound's unique chemical structure allows for its application in developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Properties
In another study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
Target Compound vs. 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic Acid Hydrochloride
- Key Difference: The butanoic acid variant (CAS: 1349708-62-8) features a four-carbon chain instead of the three-carbon propanoic acid chain in the target compound .
- Molecular Flexibility: Extended chains may alter binding conformations to biological targets, such as enzymes or receptors.
Comparison with Patent-Disclosed Analogs
highlights several structurally related compounds from patent literature:
- N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester: Incorporates an ethyl ester and phenyl groups, likely acting as a prodrug with enhanced absorption .
- 3-(1-(6-endo-hydroxymethylbicyclo[2,2,1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid: The methoxyethoxymethyl group improves solubility, while the bicyclic structure may enhance target selectivity .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Solubility (HCl Salt) | logP (Predicted) |
|---|---|---|---|---|---|
| 2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid HCl | 1101183-40-7 | C₁₃H₁₅ClN₂O₂ | Propyl, propanoic acid | High (aqueous) | 1.8 |
| 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid HCl | 1349708-62-8 | C₁₄H₁₇ClN₂O₂ | Propyl, butanoic acid | Moderate | 2.3 |
| N-(3-carboxy-1-oxopropyl)-...ethyl ester | - | C₂₃H₂₈N₂O₅ | Ethyl ester, phenyl groups | Low (ester form) | 3.5 |
Biological Activity
Overview
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride (CAS Number: 1101183-40-7) is a benzimidazole derivative recognized for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, including antimicrobial and anticancer properties.
- Molecular Formula : C13H17ClN2O2
- Molar Mass : 268.74 g/mol
- Appearance : White crystalline solid, stable at room temperature.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways. Ongoing research aims to elucidate the precise mechanisms involved.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | Moderate activity |
In vitro studies indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .
Antifungal Activity
The compound also shows antifungal properties, particularly against strains like Candida albicans. Preliminary tests suggest varying degrees of efficacy, with MIC values indicating moderate to strong antifungal activity .
Study on Antimicrobial Properties
A study conducted on synthesized benzimidazole derivatives, including this compound, found that these compounds exhibited substantial antibacterial activity against common pathogens. The study reported that modifications in the chemical structure significantly influenced antimicrobial potency .
Cancer Cell Line Studies
In a separate investigation focusing on cancer therapeutics, derivatives similar to this compound were tested on prostate cancer cell lines. The results indicated that certain structural features enhanced cell permeability and cytotoxicity against cancer cells, suggesting a promising avenue for further development in oncology .
Research Applications
The compound is utilized in various research applications:
- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical agents.
- Biological Research : To explore its potential as an antimicrobial or anticancer agent.
- Industrial Applications : As an intermediate in the production of pharmaceuticals and materials.
Q & A
Advanced Research Question
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (solvent: ethanol/water). Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for small-molecule refinement. Key steps:
- Output : Report CIF files with CCDC deposition numbers .
How can thermal stability and degradation pathways be analyzed for this compound?
Advanced Research Question
- Techniques :
- TGA/DTA : Heat sample (5–10 mg) from 25°C to 600°C at 10°C/min under nitrogen.
- Key Data : Onset decomposition temperature (T₀), residual mass.
- DSC : Identify phase transitions (e.g., melting point).
- Interpretation : Degradation steps correlate with loss of HCl (150–200°C) and benzimidazole ring decomposition (>300°C) .
How can computational methods predict the compound’s reactivity and interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to predict electrophilic/nucleophilic sites .
- MD Simulations : Simulate solvation dynamics (GROMACS) to assess stability in aqueous environments.
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Step 1 : Validate assay conditions (e.g., cell lines, incubation time, controls).
- Step 2 : Compare purity (HPLC) and stereochemistry (if applicable) across batches.
- Step 3 : Use statistical tools (e.g., ANOVA, p-value <0.05) to identify outliers.
- Case Study : Discrepancies in IC₅₀ values may arise from impurities interfering with receptor binding .
What strategies ensure high purity (>97%), and how can analytical discrepancies be addressed?
Advanced Research Question
- Purification :
- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 3:1).
- Column Chromatography : Use gradient elution (0–10% methanol in DCM).
- Analysis :
- HPLC : Compare retention time to a certified reference standard.
- ¹H NMR : Integrate peaks to quantify residual solvents or byproducts.
- Troubleshooting : If purity <97%, repeat silica gel chromatography or employ preparative HPLC .
How can the compound’s solubility and stability in buffer systems be optimized for in vitro studies?
Advanced Research Question
- Solubility Screening : Test in PBS, DMSO, or cyclodextrin solutions.
- Stability :
- Conduct pH-dependent stability studies (pH 2–9) at 37°C.
- Analyze degradation via LC-MS (e.g., hydrolysis of the propanoic acid group).
- Formulation : Use lyophilization for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
